1-(tert-butyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
- The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
- The 4-methylphenyl groups are typically introduced through Suzuki-Miyaura coupling reactions using 4-methylphenylboronic acid and palladium catalysts.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing purification techniques such as recrystallization or chromatography.
Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It is suggested that the compound may be useful as a semi-flexible linker in protac development for targeted protein degradation . This implies that the compound could potentially interact with its targets to form a ternary complex, leading to the degradation of the target proteins .
Biochemical Pathways
Similar compounds have been used as tools to probe biochemical pathways, such as the mycobacterial oxidative phosphorylation pathway .
Pharmacokinetics
It is mentioned that the incorporation of rigidity into the linker region of bifunctional protein degraders like this compound may impact the 3d orientation of the degrader and thus ternary complex formation, as well as optimization of drug-like properties .
Result of Action
The compound’s potential role in targeted protein degradation suggests that it could lead to the reduction or elimination of specific target proteins within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the tert-butyl and 4-methylphenyl groups. Key steps may include:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core:
- Starting materials such as 4-methylbenzaldehyde and hydrazine hydrate are reacted to form the pyrazole ring.
- The pyrazole intermediate is then reacted with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine core.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-butyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce any reducible functional groups present in the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Halogenated derivatives or other substituted products depending on the nucleophile/electrophile used.
Scientific Research Applications
1-(tert-butyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets. It may serve as a lead compound in drug discovery programs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Comparison with Similar Compounds
1-(tert-butyl)-3,6-bis(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
Similar Compounds:
Uniqueness:
- The presence of two 4-methylphenyl groups and a tert-butyl group makes it unique in terms of steric and electronic properties. These substituents can influence its reactivity, biological activity, and overall stability compared to other derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-tert-butyl-3,6-bis(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5/c1-14-6-10-16(11-7-14)19-18-20(24)25-21(17-12-8-15(2)9-13-17)26-22(18)28(27-19)23(3,4)5/h6-13H,1-5H3,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXIRNXIBSOVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC(=NC(=C23)N)C4=CC=C(C=C4)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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